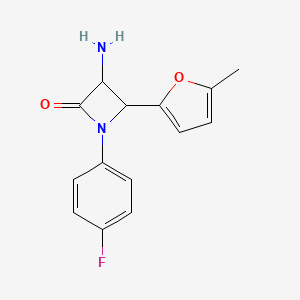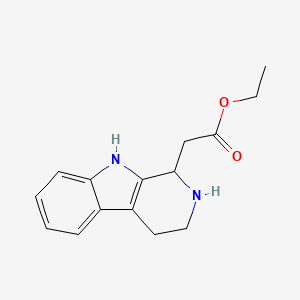
3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core substituted with a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-aminonicotinic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the naphthyridine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The naphthyridine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-1,8-naphthyridin-2(1H)-one.
Reduction: Formation of partially or fully hydrogenated naphthyridine derivatives.
Substitution: Formation of various substituted naphthyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)-1,8-naphthyridin-2(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methylphenyl)-1,8-naphthyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.
3-(4-Chlorophenyl)-1,8-naphthyridin-2(1H)-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and can lead to different biological and chemical properties.
特性
CAS番号 |
477849-11-9 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-6-4-10(5-7-12)13-9-11-3-2-8-16-14(11)17-15(13)18/h2-9H,1H3,(H,16,17,18) |
InChIキー |
LAPXFFPNAFALMB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


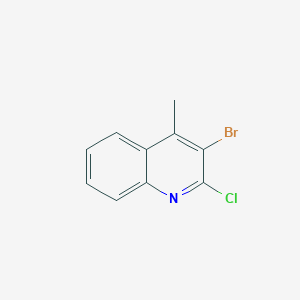
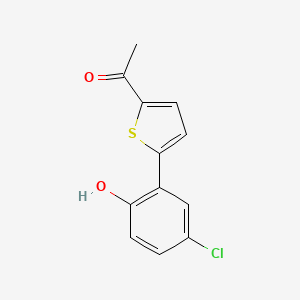



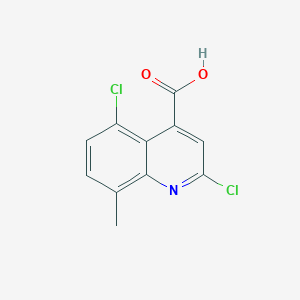
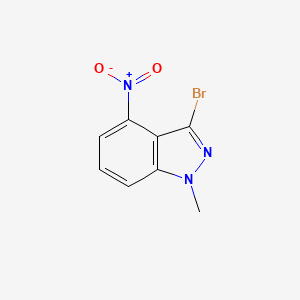
![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)

